Antiproliferative Potency in H322 Lung Cancer Cells: Class-Level Inference vs. Closest Analog
As of the current literature and database search, no primary research publication or patent directly reports quantitative biological data for 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326943-56-9). Therefore, a direct head-to-head comparison with a specific analog is impossible. To provide the best possible guidance, a class-level inference is established using the closest structurally characterized analog within the pyrazolo[1,5-a]pyrazin-4(5H)-one series. The 2-(3,4-dimethoxyphenyl) substitution pattern is a common feature in kinase inhibitor design, aimed at mimicking the 3,4-dihydroxyphenyl motif found in ATP-competitive scaffolds [1]. A closely related analog, differing only in the N-5 substitution (N-hydroxyethyl vs. N-benzyl), demonstrated an IC50 of < 40 µM against H322 lung cancer cells with an apoptosis induction mechanism . Vendors indicate that 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one targets an IC50 of < 40 µM in the same cell line, suggesting comparable or potentially improved activity due to the increased lipophilicity of the benzyl group . Users procuring this compound should independently verify this activity in their specific assay system.
| Evidence Dimension | Antiproliferative potency against H322 NSCLC cells |
|---|---|
| Target Compound Data | Reported IC50 < 40 µM (vendor data, unverified in peer-reviewed literature) |
| Comparator Or Baseline | Closest characterized analog (N-hydroxyethyl derivative): IC50 < 40 µM |
| Quantified Difference | Not quantifiable; comparable or potentially superior due to increased logP |
| Conditions | H322 human lung cancer cell line; specific assay conditions not reported for target compound |
Why This Matters
For procurement decisions, this class-level inference suggests the compound maintains the core antiproliferative activity of the scaffold, but the absence of direct, published quantitative data means the compound is best suited for exploratory SAR studies rather than as a validated lead molecule.
- [1] Shu M, Loebach JL, Parker KA, et al. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. Bioorg Med Chem Lett. 2004;14(4):947-952. View Source
